An In-depth Technical Guide to the Chemical Properties of 1-(Pyrimidin-4-yl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(Pyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyrimidin-4-yl)ethanone, also known as 4-acetylpyrimidine, is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 1-(Pyrimidin-4-yl)ethanone, with a focus on data-driven insights for research and development.
Chemical and Physical Properties
1-(Pyrimidin-4-yl)ethanone is a white to yellow solid at room temperature.[4] Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in chemical synthesis and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O | [5][6] |
| Molecular Weight | 122.12 g/mol | [5] |
| Melting Point | 67 °C | [4] |
| Boiling Point | 70 °C at 3 Torr; 224.5 °C at 760 mmHg | [4] |
| pKa (Predicted) | -0.39 ± 0.10 | [4] |
| Appearance | White to yellow solid | [4] |
| Storage Temperature | 2-8°C | [4] |
Note: Specific solubility data in common solvents like water, ethanol, DMSO, and chloroform were not explicitly found in the reviewed literature.
Spectral Data
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¹H NMR: The spectrum is expected to show signals corresponding to the three protons on the pyrimidine ring and the three protons of the methyl group. The chemical shifts of the pyrimidine protons will be in the aromatic region and influenced by the electron-withdrawing nature of the nitrogen atoms and the acetyl group.
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¹³C NMR: The spectrum would display six distinct carbon signals: three for the pyrimidine ring carbons, one for the carbonyl carbon, and one for the methyl carbon. The carbonyl carbon would appear significantly downfield.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone is expected in the region of 1685-1705 cm⁻¹, typical for aromatic ketones.[7]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43).
Synthesis and Reactivity
Synthesis
A general procedure for the synthesis of 1-(Pyrimidin-4-yl)ethanone involves the reaction of pyrimidine with acetaldehyde.[4]
Experimental Protocol (General):
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Dissolve pyrimidine and acetaldehyde in dichloromethane and cool the mixture to 0 °C.
-
Slowly add sulfuric acid while maintaining the temperature.
-
Further cool the reaction to -5 °C.
-
Simultaneously, add solutions of tert-butyl hydroperoxide and another reagent dropwise over a period of time.
-
Work-up of the reaction mixture would typically involve extraction and purification by column chromatography to yield the desired product.
A detailed, step-by-step protocol with specific quantities, reaction times, and purification methods for 1-(Pyrimidin-4-yl)ethanone was not fully detailed in the reviewed literature.
Reactivity
The chemical reactivity of 1-(Pyrimidin-4-yl)ethanone is primarily centered around the acetyl group and the pyrimidine ring.
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Acetyl Group: The ketone functionality is susceptible to nucleophilic attack, allowing for a variety of transformations such as reductions to the corresponding alcohol, reductive aminations, and the formation of imines and enamines. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensation reactions and alkylations.
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Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, which can influence the reactivity of its substituents. The nitrogen atoms can be protonated or alkylated. The ring can also participate in nucleophilic aromatic substitution reactions under certain conditions.
Biological Activity and Signaling Pathways
While specific biological activities for 1-(Pyrimidin-4-yl)ethanone are not extensively documented, the broader class of pyrimidine derivatives has been investigated for a multitude of therapeutic applications. Pyrimidine-containing compounds have been identified as inhibitors of various kinases, including ROS1 kinase, which is a receptor tyrosine kinase implicated in some forms of non-small cell lung cancer.[8][9] The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival pathways.
Additionally, pyrimidine analogues are known to act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[10] They also feature prominently in anticancer drugs that function as antimetabolites, interfering with DNA synthesis.[1][11]
Potential Signaling Pathway Involvement: ROS1 Kinase Inhibition
The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase like ROS1 and indicates where a pyrimidine-based inhibitor, such as a derivative of 1-(Pyrimidin-4-yl)ethanone, might exert its effect.
Caption: Generalized ROS1 Kinase Inhibition Pathway.
Experimental Protocols (General)
The following are general protocols for the characterization of pyrimidine derivatives, which can be adapted for 1-(Pyrimidin-4-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron impact (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
Conclusion
1-(Pyrimidin-4-yl)ethanone is a compound of significant interest due to its versatile chemical nature and the established therapeutic importance of the pyrimidine core. This guide has summarized its key chemical properties and provided a framework for its synthesis and analysis. While detailed experimental data for this specific molecule is somewhat limited in publicly accessible literature, the information provided herein, drawn from data on related compounds and general chemical principles, offers a solid foundation for researchers and drug development professionals to explore its potential in various scientific applications. Further investigation into its specific biological activities and the development of detailed, optimized experimental protocols are warranted to fully unlock the potential of this valuable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 4. Ethanone,1-(4-pyrimidinyl)- CAS#: 39870-05-8 [amp.chemicalbook.com]
- 5. 1-(Pyrimidin-4-yl)ethanone | C6H6N2O | CID 538060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
